[2-Phenylacetophenone]thiosemicarbazone
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Overview
Description
[2-Phenylacetophenone]thiosemicarbazone: is a compound derived from the reaction of 2-phenylacetophenone with thiosemicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Phenylacetophenone]thiosemicarbazone typically involves the reaction of 2-phenylacetophenone with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in an alcoholic solvent under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: [2-Phenylacetophenone]thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: [2-Phenylacetophenone]thiosemicarbazone is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their structural properties and potential catalytic activities .
Biology and Medicine: Thiosemicarbazones, including this compound, have shown promising anticancer, antimicrobial, and antiviral activities. They are being investigated for their ability to inhibit enzymes and interfere with metal ion homeostasis in biological systems .
Industry: In the industrial sector, thiosemicarbazones are used in the development of sensors and as intermediates in the synthesis of other biologically active compounds .
Mechanism of Action
The biological activity of [2-Phenylacetophenone]thiosemicarbazone is primarily attributed to its ability to chelate metal ions, disrupting metal-dependent biological processes. For instance, in cancer cells, it can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis . Additionally, it can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .
Comparison with Similar Compounds
- Thiochromanone thiosemicarbazones
- Benzothiazepine thiosemicarbazones
- 1,1-Dioxo-thiochromanone thiosemicarbazones
Comparison: [2-Phenylacetophenone]thiosemicarbazone is unique due to its specific structural features, which influence its binding affinity and selectivity towards metal ions. Compared to other thiosemicarbazones, it may exhibit different biological activities and potencies, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[(E)-1,2-diphenylethylideneamino]thiourea |
InChI |
InChI=1S/C15H15N3S/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14+ |
InChI Key |
WHRFFXUXTGIZOH-SAPNQHFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=S)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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